Linalyl chloroacetate

Description

Properties

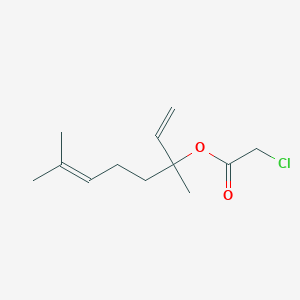

Molecular Formula |

C12H19ClO2 |

|---|---|

Molecular Weight |

230.73 g/mol |

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl 2-chloroacetate |

InChI |

InChI=1S/C12H19ClO2/c1-5-12(4,15-11(14)9-13)8-6-7-10(2)3/h5,7H,1,6,8-9H2,2-4H3 |

InChI Key |

KOWCUAVOQZQRRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)CCl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Linalyl Acetate vs. Linalool

Structural Differences :

- Linalyl acetate : Ester derivative of linalool (acetic acid + linalool).

- Linalool: A monoterpene alcohol (C₁₀H₁₈O).

Functional Differences :

- Bioactivity :

- Concentration in Lavender Oil :

Synergy : Both compounds enhance lavender’s calming effects by reducing cortisol and activating the parasympathetic nervous system .

Linalyl Acetate vs. Lavandulyl Acetate

Structural Similarities: Both are acetate esters of monoterpene alcohols. Functional Contrasts:

Linalyl Acetate vs. Ethyl Chloroacetate

Structural Comparison :

- Linalyl acetate : Natural ester with a linalool-derived backbone.

- Ethyl Chloroacetate : Synthetic ester (CH₂ClCOOCH₂CH₃) with a chlorine substituent.

Functional and Hazard Contrasts :

Research Findings on Key Compounds

Neuropharmacological Effects

Extraction Efficiency

Microwave extraction maximizes linalyl acetate (36.8%) and linalool (43.47%) yields, outperforming steam distillation and solvent methods .

Preparation Methods

Table 1: Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Direct Esterification | H₂SO₄ | 60–80 | 4–7 | 70–85 | |

| Chloroacetyl Chloride | K₂CO₃ | 0–25 | 2.5 | 90 | |

| Transesterification | Methylated Melamine | 70–90 | 4–7 | 95 |

Industrial-Scale Considerations

Patents (Sources) highlight challenges in scaling up this compound synthesis:

-

Byproduct Management: Chloroacetic acid residues require neutralization to prevent equipment corrosion.

-

Catalyst Cost: Noble metal catalysts (e.g., Pd/C) are prohibitively expensive, favoring acid/base alternatives.

-

Safety Protocols: Chloroacetyl chloride’s toxicity mandates closed-system processing and advanced ventilation .

Q & A

Q. How can researchers ensure reproducible synthesis and characterization of linalyl chloroacetate?

To achieve reproducibility, synthesize this compound via esterification of linalool with chloroacetyl chloride under controlled conditions (e.g., anhydrous environment, catalytic acid). Characterize the product using spectroscopic methods (NMR, IR) and chromatographic techniques (GC-MS, HPLC) to confirm purity and structural integrity. Provide detailed experimental parameters (temperature, solvent ratios, reaction time) in the methods section, adhering to journal guidelines for supplementary data submission if protocols exceed five compounds .

Q. What analytical techniques are critical for verifying the identity of this compound in complex mixtures?

Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with - and -NMR to resolve stereochemical details. Cross-validate results using retention indices in GC-MS against reference standards. For trace analysis, employ tandem MS (MS/MS) to distinguish this compound from structurally similar esters in biological or environmental matrices .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Conduct systematic stability studies under varying conditions (pH, temperature, light exposure) using accelerated degradation protocols. Compare results with prior literature, and employ multivariate analysis to identify confounding variables (e.g., impurities, solvent interactions). Publish raw datasets in supplementary materials to enable meta-analyses .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in biological systems?

Use isotopic labeling (e.g., -chloroacetate) to track metabolic intermediates in in vitro models (hepatocytes, microsomes). Couple this with untargeted metabolomics (LC-QTOF-MS) to identify novel metabolites. Validate findings using enzyme inhibition assays to pinpoint specific cytochrome P450 isoforms involved .

Q. How can computational modeling enhance the understanding of this compound’s reactivity and toxicity?

Apply density functional theory (DFT) to predict electrophilic sites prone to hydrolysis or nucleophilic attack. Validate predictions with experimental kinetic studies. For toxicity assessment, integrate molecular docking simulations with in vitro assays (e.g., Ames test, cytotoxicity screening) to evaluate mutagenic potential and cellular uptake mechanisms .

Methodological Best Practices

Q. What are the key considerations for designing dose-response studies involving this compound?

Use a log-scale concentration range to capture threshold effects and EC/IC values. Include positive controls (e.g., known esterase inhibitors) and account for solvent cytotoxicity (e.g., DMSO). Ensure statistical power by triplicate measurements and ANOVA with post-hoc correction .

Q. How should researchers navigate discrepancies in reported biological activities of this compound across studies?

Perform comparative assays using standardized protocols (e.g., OECD guidelines) and identical cell lines/species. Analyze methodological differences (e.g., exposure duration, endpoint measurements) in the discussion section, emphasizing the need for harmonized reporting frameworks .

Data Presentation and Publication

Q. What are the optimal practices for visualizing structural and spectral data of this compound in publications?

For NMR spectra, label peaks with δ-values and coupling constants. Use color-coded chromatograms (e.g., blue for linalool, red for chloroacetate) in figures, adhering to journal graphic guidelines (e.g., avoiding excessive chemical structures in tables of content) .

Q. How can researchers ensure compliance with hazardous chemical reporting standards for this compound?

Reference CAS-specific safety data (e.g., 105-39-5 for ethyl chloroacetate analogs) and include hazard codes (e.g., GHS07 for irritants) in supplementary materials. Detail handling protocols (ventilation, PPE) in the experimental section .

Literature and Collaboration

Q. What tools are recommended for conducting systematic reviews on this compound’s applications?

Use Google Scholar to identify high-impact studies via citation rankings. Employ Zotero or EndNote for metadata organization, and prioritize primary literature over reviews to minimize bias. Highlight unresolved controversies (e.g., conflicting mechanistic hypotheses) in the introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.